1-butyl-6-methoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one
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Description
1-butyl-6-methoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as BQS, is a quinoline derivative that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Metabolites : A study detailed the syntheses of metabolites related to TAK-603, using methanesulfonyl as a protective group for the phenolic hydroxy, enabling a simpler synthetic route with high yield. This method showcases the utility of sulfonyl groups in complex organic syntheses (Mizuno et al., 2006).
- Antibacterial Quinoxalines : Research into quinoxaline sulfonamides revealed an efficient method for their synthesis, demonstrating significant antibacterial activities. This indicates the potential for developing novel antibacterial agents using sulfonyl quinolines as a backbone (Alavi et al., 2017).
- Anticancer Activities : Certain 3-phenylquinolinylchalcone derivatives were synthesized and evaluated for their antiproliferative activities against cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Tseng et al., 2013).
Chemical Reactions and Mechanisms
- Photocatalytic Reactions : A novel photocatalytic protocol was developed for constructing quinolin-2(1H)-ones, demonstrating an efficient and versatile method for synthesizing 4-sulfonyl quinoline derivatives. This expands the toolkit for synthesizing quinoline-based compounds with potential applications in various fields (Zhai et al., 2022).
Materials Science
- Corrosion Inhibition : Quinoxaline derivatives were studied for their corrosion inhibition potential on mild steel in hydrochloric acid medium, offering insights into their application in protecting metals from corrosion, which is vital in industrial applications (Olasunkanmi et al., 2016).
Fluorescent Labeling
- Fluorescent Labeling Reagents : A novel fluorophore, 6-methoxy-4-quinolone, exhibited strong fluorescence across a wide pH range in aqueous media, making it an excellent candidate for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
properties
IUPAC Name |
1-butyl-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-4-5-12-22-14-20(21(23)18-13-16(27-3)8-11-19(18)22)28(24,25)17-9-6-15(26-2)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBQEDPWXBMXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-methoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one |
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